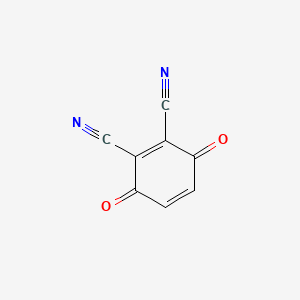

2,3-DICYANO-1,4-BENZOQUINONE

Descripción general

Descripción

2,3-DICYANO-1,4-BENZOQUINONE is a chemical compound with the molecular formula C8H2Cl2N2O2This compound is a yellow to orange powder and is known for its use as a laboratory chemical .

Métodos De Preparación

The synthesis of 2,3-DICYANO-1,4-BENZOQUINONE involves the cyanation of chloranil. The process was first reported by J. Thiele and F. Günther in 1906. A single-step chlorination from 2,3-dicyanohydroquinone was later reported in 1965 . The compound is typically prepared in a laboratory setting and is not commonly produced on an industrial scale.

Análisis De Reacciones Químicas

2,3-DICYANO-1,4-BENZOQUINONE undergoes several types of chemical reactions, including:

Oxidation: The compound acts as an oxidizing agent and can dehydrogenate alcohols, phenols, and steroid ketones.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The compound can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include dioxane, benzene, and alkanes. Major products formed from these reactions include hydroquinone derivatives and aromatic compounds .

Aplicaciones Científicas De Investigación

Oxidative Reactions

DDQ has been extensively employed as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of various substrates:

- Dehydrogenation : DDQ facilitates the removal of hydrogen from alcohols, phenols, and steroid ketones, transforming them into their corresponding carbonyl compounds .

- Oxidative Coupling : It is used for oxidative couplings that form new carbon-carbon bonds, which are crucial in synthesizing complex organic molecules .

Table 1: Summary of DDQ-Catalyzed Reactions

| Reaction Type | Substrates | Products | Conditions | Yield (%) |

|---|---|---|---|---|

| Dehydrogenation | Alcohols | Ketones | DDQ with FeCl₃ | 75-92 |

| Oxidative cyclization | Benzylic ethers | Aromatic compounds | DDQ with MnO₂ | 68-87 |

| Carbon–carbon bond formation | Allylic ethers | Biaryl compounds | DDQ with protic acid | Moderate |

| Synthesis of quinolines | Imines and alkynes/alkenes | Quinolines | DDQ as electron-transfer reagent | High |

Synthesis of Complex Molecules

DDQ plays a pivotal role in synthesizing various complex organic structures:

- Synthesis of Benzisoxazoles : It is utilized in synthesizing 1,2-benzisoxazoles through cyclization reactions involving phenolic compounds .

- Formation of Natural Products : DDQ has been employed in the synthesis of natural products by facilitating the oxidation of simple precursors into more complex structures .

Pharmaceutical Applications

In pharmaceuticals, DDQ's ability to selectively oxidize functional groups has made it valuable for drug synthesis:

- Oxidation of Secondary Alcohols : It has been used to selectively oxidize secondary alcohols to aldehydes or ketones without affecting other functional groups .

- Development of Bioactive Compounds : Recent studies have shown that DDQ-mediated reactions can lead to the formation of biologically active compounds, including potential pharmaceuticals .

Environmental Considerations and Catalytic Use

The toxicity and environmental impact of DDQ have prompted research into its catalytic use:

- Catalytic Quantities : Recent advancements have focused on using catalytic amounts of DDQ combined with alternative oxidants to reduce costs and toxicity while maintaining reaction efficiency .

- Recyclability : Studies indicate that DDQ can be recycled effectively within certain reaction conditions, enhancing its sustainability as an oxidant in organic synthesis .

Case Studies

Several case studies exemplify the utility of DDQ in organic synthesis:

- Study on Alcohol Oxidation : A systematic review highlighted the effectiveness of DDQ in selectively oxidizing alcohols under mild conditions, showcasing its application in large-scale syntheses .

- Synthesis Protocols : Research demonstrated protocols for using DDQ alongside other reagents to achieve high yields in complex molecule synthesis while minimizing byproducts .

Mecanismo De Acción

The mechanism of action of 2,3-DICYANO-1,4-BENZOQUINONE involves the removal of pairs of hydrogen atoms from organic molecules. This dehydrogenation process is facilitated by the compound’s ability to form charge-transfer complexes with organic substrates . The molecular targets and pathways involved include the oxidation of alcohols, phenols, and steroid ketones.

Comparación Con Compuestos Similares

2,3-DICYANO-1,4-BENZOQUINONE is similar to other compounds such as:

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone:

1,2-Dichloro-4,5-dicyano-p-benzoquinone: This compound has similar chemical properties and applications.

The uniqueness of this compound lies in its specific molecular structure, which allows it to form stable charge-transfer complexes and facilitate various oxidation reactions.

Actividad Biológica

2,3-Dicyano-1,4-benzoquinone (DDQ) is a significant compound in organic chemistry, recognized for its potent biological activities and applications in various fields, including medicinal chemistry. This article provides a comprehensive overview of the biological activity of DDQ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

DDQ is a synthetic quinone derivative with the molecular formula . Its structure includes two cyano groups and two chlorine atoms attached to a benzoquinone ring, contributing to its unique reactivity and biological properties.

DDQ primarily functions as an oxidizing agent , facilitating various biochemical reactions. Its mechanisms include:

- Hydride Transfer Reactions : DDQ can mediate hydride transfer reactions, which are crucial in the oxidation of alcohols and other substrates. This process involves the transfer of a hydride ion to the quinone, resulting in the formation of semiquinones and hydroquinones .

- C-H Bond Functionalization : DDQ promotes oxidative cleavage of C-H bonds in benzylic and allylic positions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds through nucleophilic additions .

1. Antioxidant Properties

DDQ exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is essential for preventing cellular damage in various biological systems.

2. Anti-inflammatory Activity

Research indicates that DDQ derivatives can inhibit enzymes involved in inflammatory pathways. For instance, novel 1,4-benzoquinones have been shown to effectively inhibit human 5-lipoxygenase (5-LO), an enzyme crucial for leukotriene biosynthesis associated with inflammation .

Table 1: Inhibition Potency of DDQ Derivatives on 5-LO

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| DDQ Derivative A | 0.78 | Direct enzyme inhibition |

| DDQ Derivative B | 2.3 | Competitive inhibition |

3. Anticancer Activity

Several studies have highlighted the anticancer potential of DDQ and its derivatives. Compounds derived from DDQ have shown promising results against various cancer cell lines, including lung cancer (A549) and colorectal cancer (HT-29) cells. The mechanism often involves inducing apoptosis through oxidative stress pathways .

Case Study: Anticancer Efficacy

A study evaluated the effects of a specific DDQ derivative on A549 cells, revealing that it significantly reduced cell viability at concentrations as low as 1 μM after 48 hours of treatment. The compound triggered apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins .

Applications in Organic Synthesis

Beyond its biological activities, DDQ is widely utilized in organic synthesis as an oxidant for various reactions:

Propiedades

IUPAC Name |

3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2N2O2/c9-3-5-6(4-10)8(12)2-1-7(5)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXUGBMARDFRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=C(C1=O)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063537 | |

| Record name | 1,4-Cyclohexadiene-1,2-dicarbonitrile, 3,6-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4622-04-2 | |

| Record name | 3,6-Dioxo-1,4-cyclohexadiene-1,2-dicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4622-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dicyano-p-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004622042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexadiene-1,2-dicarbonitrile, 3,6-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexadiene-1,2-dicarbonitrile, 3,6-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dicyano-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICYANO-P-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2PQF7HK64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.